2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is chlorinated at the 2 and 5 positions. The benzo[d]thiazole moiety is then introduced through a coupling reaction with an appropriate isopropyl-substituted precursor. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors or as a building block for the development of new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: A simpler compound with similar reactivity but lacking the benzo[d]thiazole moiety.
N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide: Similar structure but without the chlorine substitutions on the thiophene ring.
Benzo[d]thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring with chlorine substitutions and the benzo[d]thiazole moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dichloro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS2/c1-7(2)8-3-4-10-11(5-8)21-15(18-10)19-14(20)9-6-12(16)22-13(9)17/h3-7H,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGDHFEIALQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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